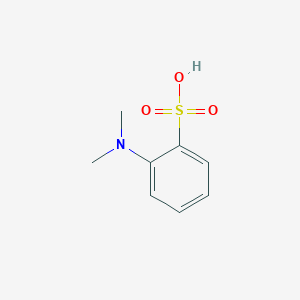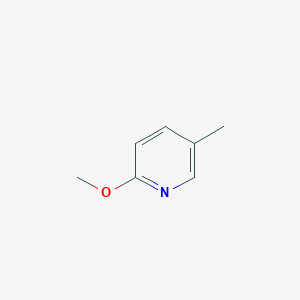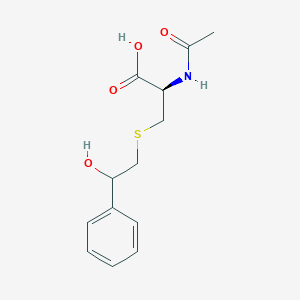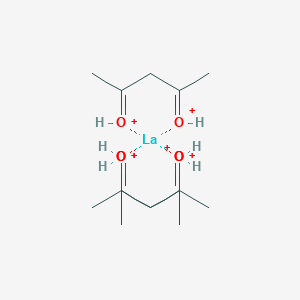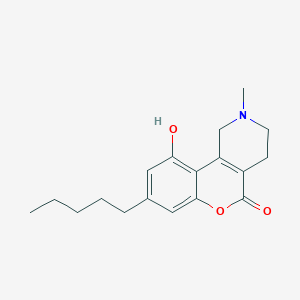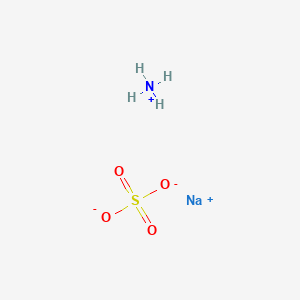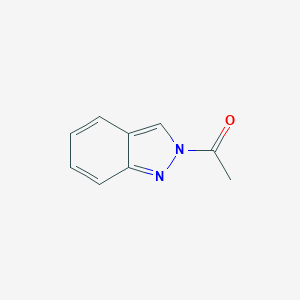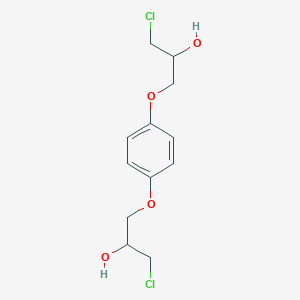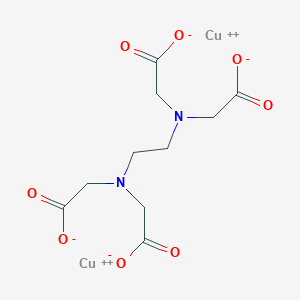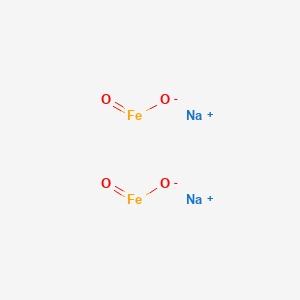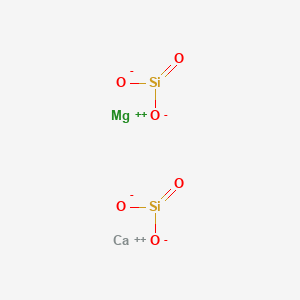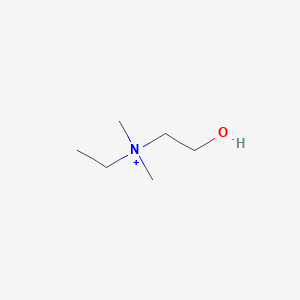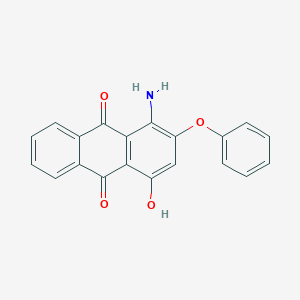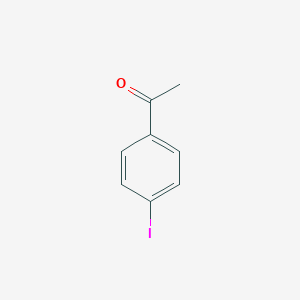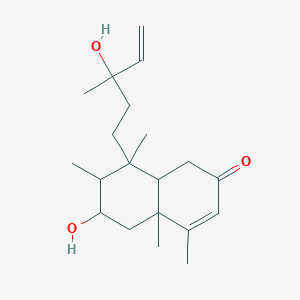
6-hydroxy-8-(3-hydroxy-3-methylpent-4-enyl)-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-hydroxy-8-(3-hydroxy-3-methylpent-4-enyl)-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one is a compound that belongs to the class of naphthalenone derivatives. It has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Applications De Recherche Scientifique
Synthesis and Structural Studies
- The compound has been used in the synthesis of various naphthalene derivatives. For instance, in a study by Cannon et al. (1975), naphthalene-2,7-diol and -2,6-diol were condensed with citral, leading to derivatives including 6-hydroxy-8-(3-hydroxy-3-methylpent-4-enyl)-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one. These compounds were used for crystal structure analyses (Cannon, McDonald, Sierakowski, White, & Willis, 1975).
Anticancer Activity
- This compound has been explored for its potential anticancer properties. A study by Yang et al. (2019) synthesized dihydroxy-2-(1-hydroxy-4-methylpent-3-enyl)naphthalene derivatives as anticancer agents. They found that these compounds induced cancer cell apoptosis and inhibited key pathways like phosphoinositide 3-kinase/protein kinase B and the mammalian target of rapamycin (PI3K/AKT/mTOR) (Yang, Shen, Hu, Chen, & Liu, 2019).
Chemical Synthesis and Properties
- Extensive synthetic studies have been conducted to understand the chemical properties and synthesis methods of similar compounds. Nasipuri et al. (1973) synthesized 1,2,3,4-tetrahydro-1,1,5,7-tetramethyl-6-(3-methylpentyl)naphthalene, elucidating key steps and confirming identities through spectroscopy, which is closely related to the compound (Nasipuri, Dalal, & Roy, 1973).
Antibacterial Properties
- Similar compounds have been investigated for their antibacterial properties. Uzbekov et al. (2013) isolated sesquiterpenes from cotton plant foliar tissues, examining their structure and potential antibacterial properties. This research provides insights into the broader applications of naphthalene derivatives in antibacterial research (Uzbekov, Talipov, Ibragimov, Stipanovic, & Bell, 2013).
Cardiovascular Research
- Some studies have focused on the cardiovascular applications of related compounds. Miyake et al. (1983) synthesized various naphthalene derivatives, including trans-6-hydroxy-2-(1-methyl-3-phenylpropyl) amino-1, 2, 3, 4-tetrahydronaphthalen-1-ol, as part of their search for cardiovascular agents. These compounds were tested for vasodilating activity and β-blocking activity (Miyake, Itoh, Tada, Tanabe, Hirata, & Oka, 1983).
Propriétés
Numéro CAS |
12683-99-7 |
|---|---|
Nom du produit |
6-hydroxy-8-(3-hydroxy-3-methylpent-4-enyl)-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one |
Formule moléculaire |
C20H32O3 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
6-hydroxy-8-(3-hydroxy-3-methylpent-4-enyl)-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C20H32O3/c1-7-18(4,23)8-9-19(5)14(3)16(22)12-20(6)13(2)10-15(21)11-17(19)20/h7,10,14,16-17,22-23H,1,8-9,11-12H2,2-6H3 |
Clé InChI |
JPZIPCONPIVLJB-UHFFFAOYSA-N |
SMILES |
CC1C(CC2(C(C1(C)CCC(C)(C=C)O)CC(=O)C=C2C)C)O |
SMILES canonique |
CC1C(CC2(C(C1(C)CCC(C)(C=C)O)CC(=O)C=C2C)C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



